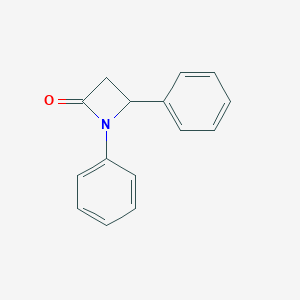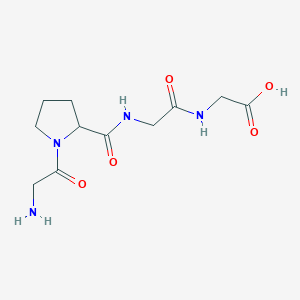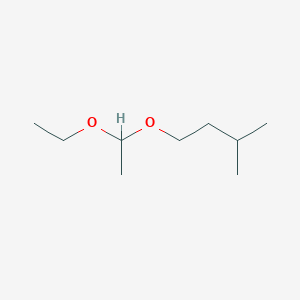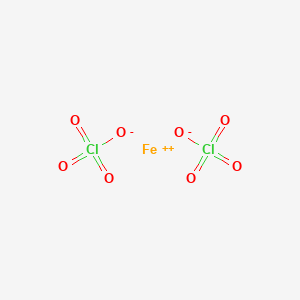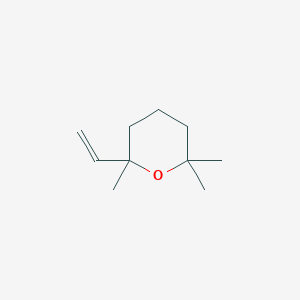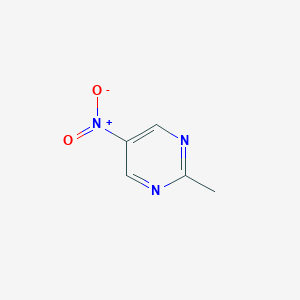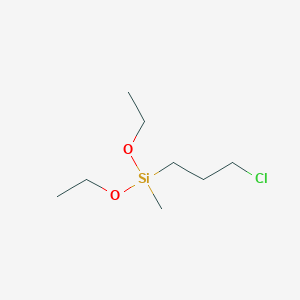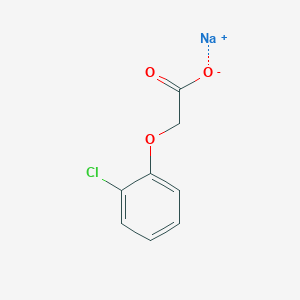![molecular formula C24H22 B077584 Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- CAS No. 13280-61-0](/img/structure/B77584.png)
Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-
Übersicht
Beschreibung
“Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-” is a chemical compound with the molecular formula C24H22 . It is also known as 1,4-Bis(2-methylstyryl)benzene . This compound is used as a scintillator in scintillation counters and scintillation spectrometers .
Molecular Structure Analysis
The molecular structure of “Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-” consists of a benzene ring with two 2-methylstyryl groups attached at the 1 and 4 positions . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-” has a molecular weight of 310.4 g/mol . It has a complex structure with 24 heavy atoms and 4 rotatable bonds . The compound is non-polar with a topological polar surface area of 0 Ų .Wissenschaftliche Forschungsanwendungen
Scintillation Applications
1,4-Bis(2-methylstyryl)benzene, also known as Bis-MSB, is suitable for scintillation . Scintillators are materials that emit light when they are struck by ionizing radiation. They are widely used in radiation detection systems, including radiation therapy machines, medical imaging systems, and industrial and research radiation detectors.
Organic Synthesis
This compound is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
Radiometric Sensing
A method for chemically selective radiometric sensing of non-γ-emitting radionuclides in solution is described using scintillating microspheres with selective radionuclide uptake properties . This suggests that 1,4-Bis(2-methylstyryl)benzene could potentially be used in the development of these sensor devices.
Safety and Hazards
Safety data sheets recommend wearing protective gloves, clothing, eye protection, and face protection when handling "Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-" . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes . If eye irritation persists, seek medical advice .
Wirkmechanismus
1,4-Bis(2-methylstyryl)benzene, also known as Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-, is a chemical compound with a molecular weight of 310.43 g/mol . This compound is used for synthesis and has been utilized as a scintillator reagent .
Target of Action
It’s known to be used in organic synthesis , suggesting that it may interact with various organic compounds.
Mode of Action
Its use as a scintillator reagent suggests that it may interact with radiation and produce light, a process that could involve energy transfer mechanisms.
Biochemical Pathways
As a scintillator reagent , it likely plays a role in the detection of radiation, which could involve various biochemical and physical processes.
Pharmacokinetics
Given its use in synthesis , it’s likely that these properties would depend on the specific conditions of the reaction and the other compounds present.
Result of Action
1,4-Bis(2-methylstyryl)benzene has been reported to exhibit fluorescence emission in cyclohexane . This suggests that it may have applications in fluorescence-based detection systems. The compound’s interaction with radiation as a scintillator reagent could result in the production of light, which can be measured and analyzed.
Action Environment
The action of 1,4-Bis(2-methylstyryl)benzene can be influenced by various environmental factors. For instance, its fluorescence emission properties may vary depending on the solvent used . Additionally, its stability and efficacy as a scintillator could be affected by factors such as temperature and radiation intensity.
Eigenschaften
IUPAC Name |
1,4-bis[(E)-2-(2-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22/c1-19-7-3-5-9-23(19)17-15-21-11-13-22(14-12-21)16-18-24-10-6-4-8-20(24)2/h3-18H,1-2H3/b17-15+,18-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLPIYTUUFFRLV-YTEMWHBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Bis(2-methylstyryl)benzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11081 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Bis(2-methylstyryl)benzene | |
CAS RN |
13280-61-0 | |
| Record name | Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-bis(4-methyl-alpha-styryl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



